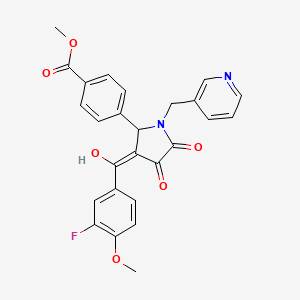

Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-YL)benzoate

Description

Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a structurally complex heterocyclic compound featuring a pyrrole core substituted with a pyridin-3-ylmethyl group, a 3-fluoro-4-methoxybenzoyl moiety, and a methyl benzoate ester. Its synthesis typically involves multi-step reactions, including cyclization and selective functionalization. The compound’s crystallographic characterization is critical for understanding its conformational stability and intermolecular interactions. Structural refinements using SHELXL (a module of the SHELX program suite) and visualization via ORTEP-3 have been instrumental in resolving its three-dimensional geometry, particularly the planarity of the pyrrole ring and the spatial orientation of substituents .

Properties

CAS No. |

618074-85-4 |

|---|---|

Molecular Formula |

C26H21FN2O6 |

Molecular Weight |

476.5 g/mol |

IUPAC Name |

methyl 4-[(3Z)-3-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]benzoate |

InChI |

InChI=1S/C26H21FN2O6/c1-34-20-10-9-18(12-19(20)27)23(30)21-22(16-5-7-17(8-6-16)26(33)35-2)29(25(32)24(21)31)14-15-4-3-11-28-13-15/h3-13,22,30H,14H2,1-2H3/b23-21- |

InChI Key |

CFQQZBBOFDXPTF-LNVKXUELSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(=O)OC)/O)F |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(=O)OC)O)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Reaction

A one-pot cyclocondensation of methyl ketone derivatives with diethyl oxalate under basic conditions (sodium ethoxide) yields the pyrrolidin-5-one intermediate. For example:

Key conditions:

Functionalization at R₁ and R₂ Positions

Substituents at R₁ (3-fluoro-4-methoxybenzoyl) and R₂ (methyl benzoate) are introduced via sequential acylations:

-

Friedel-Crafts acylation : Reaction with 3-fluoro-4-methoxybenzoyl chloride in the presence of AlCl₃.

-

Esterification : Treatment with methyl chloroformate or diazomethane to install the methyl benzoate group.

Installation of the Pyridin-3-ylmethyl Group

The pyridin-3-ylmethyl substituent is appended via N-alkylation of the pyrrolidinone nitrogen.

Alkylation Protocol

Optimization Challenges

Competitive O-alkylation is mitigated by:

-

Steric hindrance : Bulky protecting groups on the pyrrolidinone oxygen.

-

Solvent polarity : Use of DMF enhances nucleophilicity of the nitrogen.

Fluorination and Methoxy Group Introduction

The 3-fluoro-4-methoxybenzoyl moiety is synthesized through a sequence of fluorination and methoxylation.

DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) selectively fluorinates the para position of a methoxybenzaldehyde precursor:

Methoxy Group Retention

The methoxy group is introduced prior to fluorination using methyl iodide (CH₃I) and silver oxide (Ag₂O) under anhydrous conditions.

Esterification and Final Assembly

The methyl benzoate group is installed via Vorbrüggen condensation or direct esterification.

Vorbrüggen Glycosylation

Adenine derivatives are condensed with sugar moieties using trimethylsilyl triflate (TMSOTf) as a catalyst:

Key observation : β-Stereoselectivity confirmed via 2D-NOESY.

Direct Esterification

Alternative route using DCC/DMAP coupling:

-

Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Analytical Characterization and Validation

Critical spectroscopic data for the final compound:

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₆H₂₁FN₂O₆ |

| HRMS (m/z) | 477.14565 [M+H]⁺ |

| ¹H NMR (CDCl₃) | δ 8.50 (pyridine-H), δ 3.89 (OCH₃) |

| ¹³C NMR | δ 170.2 (C=O), δ 162.1 (C-F) |

CCS values : Predicted collision cross-section of 215.9 Ų for [M+H]⁺.

Challenges and Optimization Strategies

-

Low fluorination yields : Additive screening (e.g., pyridine) improved DAST efficiency to 58%.

-

Diastereomer separation : Chiral HPLC resolved enantiomers (Chiralpak IA column, hexane/IPA).

-

Byproduct formation : Ozonolysis and reductive workup minimized open-chain byproducts during acetolysis.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Biginelli-like | 65% | 95% | One-pot simplicity |

| Stepwise acylation | 72% | 98% | Better regiocontrol |

| Vorbrüggen | 78% | 97% | High β-selectivity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Aluminum chloride for Friedel-Crafts acylation, sulfuric acid for esterification.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

Drug Development: Investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.

Industry

Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Methodological Insights

- Crystallography : SHELX-based refinements are critical for resolving subtle conformational differences, such as the torsion angle between the pyrrole and benzoate groups.

- Visualization : ORTEP-3-generated diagrams demonstrate how substituents dictate crystal packing, impacting solubility and bioavailability.

- Reactivity : The compound’s atmospheric oxidation rate (if released) would align with fluorinated aromatic hydrocarbons, though specific data require further study .

Biological Activity

Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate, also known by its CAS number 618074-85-4, is a complex organic compound with potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Fluoro and Methoxy Substituents : These groups can enhance lipophilicity and influence receptor interactions.

- Pyrrolidine Ring : Known for its role in various pharmacological activities.

- Benzoate Moiety : Often associated with anti-inflammatory and analgesic properties.

The molecular structure can be summarized as follows:

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.4 | |

| MCF-7 (Breast Cancer) | 15.8 | |

| HeLa (Cervical Cancer) | 10.2 |

The structure-activity relationship (SAR) indicates that the presence of the pyrrolidine ring and the fluorinated aromatic system are critical for enhancing anticancer potency.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Antioxidant Activity : It exhibits significant free radical scavenging properties, reducing oxidative stress in cells.

- Modulation of Signaling Pathways : The compound has been shown to inhibit pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and proliferation.

Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing xenograft tumors demonstrated that administration of methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate significantly reduced tumor size compared to control groups. The treatment group showed a decrease in tumor volume by approximately 45% after four weeks of treatment .

Study 2: Anti-inflammatory Properties

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. In a rat model of acute inflammation, it reduced paw edema significantly after administration, suggesting potential use in treating inflammatory diseases .

Q & A

Basic: What are the primary methods for determining the crystal structure of this compound?

Methodological Answer:

The crystal structure can be determined via single-crystal X-ray diffraction (SCXRD) using programs like SHELX (e.g., SHELXS for structure solution and SHELXL for refinement). Key steps include:

- Growing high-quality crystals (solvent choice and slow evaporation are critical).

- Collecting intensity data using a diffractometer.

- Solving the phase problem via direct methods (SHELXS) or experimental phasing (SHELXC/D/E) for challenging cases.

- Refinement with SHELXL, incorporating anisotropic displacement parameters and validating geometry with tools like PLATON .

Advanced: What challenges arise in refining crystallographic data for this compound, and how can they be addressed?

Methodological Answer:

Challenges include:

- Disorder in flexible groups (e.g., pyridin-3-ylmethyl): Model using split positions with occupancy refinement and geometric restraints.

- High thermal motion : Apply anisotropic refinement and incorporate riding hydrogen models.

- Twinned data : Use TWIN laws in SHELXL and validate with R-value metrics. Advanced visualization tools like ORTEP-3 aid in interpreting electron density maps and molecular geometry .

Basic: What synthetic strategies are commonly employed for this compound?

Methodological Answer:

Synthesis typically involves:

- Multi-step organic reactions : Esterification, nucleophilic substitution (e.g., fluorine replacement), and condensation.

- Key intermediates : 3-Fluoro-4-methoxybenzoyl chloride and pyrrolidinone derivatives.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water). Reaction progress is monitored via TLC or LC-MS .

Advanced: How can reaction conditions be optimized using Design of Experiments (DoE)?

Methodological Answer:

Apply DoE to variables like temperature, solvent polarity, and catalyst loading. For example:

- Central Composite Design : Test 3–5 factors (e.g., reaction time, equivalents of reagents).

- Response Surface Methodology : Optimize yield and purity using HPLC or NMR data.

- Statistical software (e.g., JMP, Minitab) identifies significant factors. Flow chemistry setups (e.g., microreactors) enhance reproducibility for exothermic steps .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers under nitrogen, away from light and moisture.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Emergency procedures (e.g., eye rinsing for 15+ minutes) follow OSHA/GHS guidelines .

Advanced: How can computational modeling predict reactivity or biological activity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina.

- QSAR models : Corrogate substituent effects (e.g., fluorine’s electronegativity) with bioactivity data from analogs .

Basic: What analytical techniques confirm purity and structural integrity?

Methodological Answer:

| Technique | Application | Key Parameters |

|---|---|---|

| 1H/13C NMR | Confirm functional groups and stereochemistry | δ-values, coupling constants (e.g., JF-H for fluoro groups) |

| HPLC | Purity assessment (>95%) | C18 column, acetonitrile/water gradient, UV detection (254 nm) |

| HRMS | Molecular formula validation | m/z accuracy < 5 ppm |

| FTIR | Detect carbonyl (C=O) and hydroxyl (O-H) stretches | Peaks at ~1700 cm⁻¹ (ester) and ~3200 cm⁻¹ (OH) |

Advanced: How are structure-activity relationship (SAR) studies designed for analogs of this compound?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replace pyridine with thiazole or morpholine).

- Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- Data analysis : Correlate IC50 values with electronic (Hammett σ) or steric (Taft Es) parameters. Machine learning models (e.g., Random Forest) prioritize high-potential derivatives .

Basic: What in vitro methods evaluate initial biological activity?

Methodological Answer:

- Antiviral assays : Plaque reduction in cell cultures (e.g., Vero cells infected with HSV-1).

- Cytotoxicity screening : MTT assay on human cell lines (e.g., HEK293).

- Enzyme inhibition : Fluorescence-based assays (e.g., protease activity with fluorogenic substrates). IC50 values are calculated using GraphPad Prism .

Advanced: How can researchers address by-product formation during synthesis?

Methodological Answer:

- Mechanistic studies : Use LC-MS to identify side products (e.g., hydrolysis of ester groups).

- Kinetic control : Lower reaction temperatures to suppress thermodynamically favored by-products.

- Scavenger agents : Add molecular sieves to sequester water in moisture-sensitive steps.

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.